2-methyl-3-phenoxypyrazine

Übersicht

Beschreibung

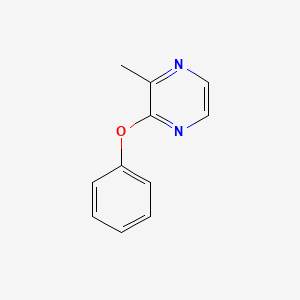

2-Methyl-3-phenoxypyrazine is a chemical compound with the molecular formula C11H10N2O. It has a molecular weight of 186.2099 . It is also known by other names such as Pyrazine, 2-methyl-3-(phenyloxy); Pyrazine, 3-methyl-2-phenoxy; Pyrazine, 2-methyl-3-phenoxy; 2-Phenoxy-3-methyl pyrazine .

Synthesis Analysis

While specific synthesis methods for 2-methyl-3-phenoxypyrazine were not found, there are general methods for the synthesis of pyrazine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 2-methyl-3-phenoxypyrazine can be represented in 2D or 3D formats . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

2-Methyl-3-phenoxypyrazine has a molecular weight of 186.2099 . Other physical and chemical properties specific to 2-methyl-3-phenoxypyrazine were not found in the search results.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

c-Met Inhibition: Certain derivatives of this compound exhibit potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. For instance, the clinical candidate Savolitinib contains a similar heterocyclic nucleus (Figure A).

GABA A Modulation: Structures containing this heterocyclic core have demonstrated allosteric modulating activity on GABA A receptors (Figure B).

Materials Science and Polymers

- Solar Cells : Researchers have incorporated 2-methyl-3-phenoxypyrazine derivatives into polymers for use in solar cells (Figure C). These materials contribute to enhancing solar energy conversion efficiency.

Chemical Synthesis

- Synthetic Routes : The compound can be synthesized through various methods, including cyclization of a heterocyclic diamine with a nitrite or reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . These routes yield different fused heterocyclic ring systems.

Structural Units in Polymers

- Polymer Design : Incorporating this heterocyclic nucleus into polymer structures allows tailoring of material properties. Researchers have explored its use in diverse applications, including solar cells .

BACE-1 Inhibition

Zukünftige Richtungen

While specific future directions for 2-methyl-3-phenoxypyrazine were not found, pyrazine derivatives have been studied for their potential applications in various fields. For instance, 3-phenoxypyrazine-2-carboxamide derivatives have been evaluated as potential TGR5 agonists, which could be relevant for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Wirkmechanismus

Target of Action

The primary target of 2-methyl-3-phenoxypyrazine is TGR5 , also known as G protein-coupled BA receptor 1 (GPBAR1) . TGR5 is a rhodopsin-like superfamily G-protein-coupled receptor (GPCR) and is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen . It is emerging as an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Mode of Action

2-methyl-3-phenoxypyrazine interacts with TGR5 and acts as an agonist . The activation of TGR5 has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . It can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .

Biochemical Pathways

The activation of TGR5 by 2-methyl-3-phenoxypyrazine affects several biochemical pathways. It stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle . This interaction with TGR5 might be a considerable therapeutic target for the treatment of metabolic disorders, such as non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Pharmacokinetics

It is known that the compound’s interaction with tgr5 can lead to significant changes in blood glucose levels .

Result of Action

The molecular and cellular effects of 2-methyl-3-phenoxypyrazine’s action are primarily related to its role as a TGR5 agonist . It can significantly reduce blood glucose levels and stimulate GLP-1 secretion . These effects contribute to improved glucose metabolism and energy homeostasis .

Eigenschaften

IUPAC Name |

2-methyl-3-phenoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-11(13-8-7-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDOXXMFLCWEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335123 | |

| Record name | 2-methyl-3-phenoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-phenoxypyrazine | |

CAS RN |

91137-78-9 | |

| Record name | 2-methyl-3-phenoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(4-methylphenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6486103.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide](/img/structure/B6486108.png)

![2-(3,5-dimethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486110.png)

![2-(2,4-dimethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486113.png)

![3,5-dimethoxy-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6486115.png)

![2-(2,5-dichlorothiophene-3-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486146.png)

![2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486164.png)

![6-methyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486171.png)

![2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-methoxyphenyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6486183.png)

![1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B6486189.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,5-dichlorothiophene-3-carboxamide hydrochloride](/img/structure/B6486197.png)

![2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6486203.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B6486209.png)